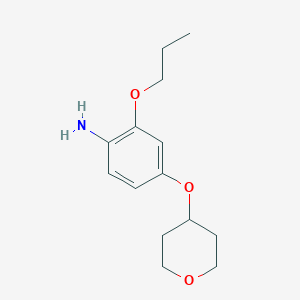
2',5'-Dichloro-3-dimethylaminoacrylophenone
Übersicht
Beschreibung
2’,5’-Dichloro-3-dimethylaminoacrylophenone is a chemical compound with potential applications in various scientific fields It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an acrylophenone structure
Vorbereitungsmethoden
The synthesis of 2’,5’-Dichloro-3-dimethylaminoacrylophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Vilsmeier-Haack reagent for formylation, followed by chlorination and subsequent reactions to introduce the dimethylamino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2’,5’-Dichloro-3-dimethylaminoacrylophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 1,3-dichloro-5,5-dimethylhydantoin.
Reduction: Reduction reactions can be carried out using common reducing agents under appropriate conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like 1,3-dichloro-5,5-dimethylhydantoin and reducing agents suitable for the specific reaction conditions. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2’,5’-Dichloro-3-dimethylaminoacrylophenone has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2’,5’-Dichloro-3-dimethylaminoacrylophenone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
2’,5’-Dichloro-3-dimethylaminoacrylophenone can be compared with similar compounds such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 1,3-dichloro-5,5-dimethylhydantoin. These compounds share some chemical properties but differ in their specific reactivity and applications . The unique combination of functional groups in 2’,5’-Dichloro-3-dimethylaminoacrylophenone distinguishes it from these similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRLHVUPJBXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B7892795.png)




![Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide](/img/structure/B7892832.png)


